1-(2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
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Overview
Description
1-(2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
The synthesis of 1-(2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can be achieved through several synthetic routes. One common method involves the annulation of a pyrimidine moiety to a triazole ring. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines to form the desired triazolopyrimidine system . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development . Additionally, it has been investigated for its antimicrobial and antitumor activities . In industry, it can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 1-(2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
1-(2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is unique compared to other similar compounds due to its specific substitution pattern and the presence of the ethanone group. Similar compounds include 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives . These compounds share the triazolopyrimidine core but differ in their substituents and functional groups, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C10H12N4O |
---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
1-(2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C10H12N4O/c1-5-9(7(3)15)6(2)14-10(11-5)12-8(4)13-14/h1-4H3 |
InChI Key |
JSAPGBYEPNRRKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)C)C)C(=O)C |
Origin of Product |
United States |
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